3,4-Dibromopyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

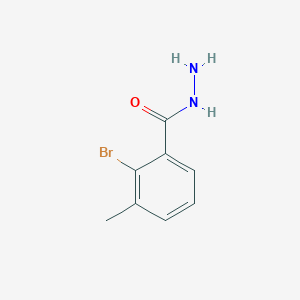

3,4-Dibromopyridine hydrochloride: is a halogenated pyridine derivative. It is a crystalline solid that is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The presence of bromine atoms at the 3 and 4 positions of the pyridine ring makes it a valuable building block for further chemical modifications.

Mécanisme D'action

Target of Action

The primary target of 3,4-Dibromopyridine hydrochloride is the pyridine ring . The pyridine ring is a basic structure in many biological compounds and drugs. It is deactivated due to the presence of the electron-withdrawing nitrogen atom, which draws electron density towards it .

Mode of Action

This compound undergoes a nucleophilic aromatic substitution reaction (S_NAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, resulting in a loss of aromaticity . This results in the formation of a carbanionic Meisenheimer intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the nucleophilic aromatic substitution reaction . This reaction results in the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring .

Result of Action

The result of the action of this compound is a net substitution of a bromine atom with an ammonia group . This results in the formation of a new compound with altered properties.

Analyse Biochimique

Cellular Effects

Pyridine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Pyridine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Pyridine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Pyridine derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine hydrochloride typically involves the bromination of pyridine. One common method is the direct bromination of pyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of bromine, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dibromopyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-coupling reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.

Cross-coupling reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Reduction: Palladium on carbon and hydrogen gas under atmospheric pressure.

Major Products:

Nucleophilic substitution: Substituted pyridines with various functional groups.

Cross-coupling reactions: Biaryl compounds or other complex organic molecules.

Reduction: Pyridine or partially reduced bromopyridines.

Applications De Recherche Scientifique

Chemistry: 3,4-Dibromopyridine hydrochloride is widely used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.

Industry: In the agrochemical industry, it is used to synthesize herbicides, fungicides, and insecticides.

Comparaison Avec Des Composés Similaires

- 2,4-Dibromopyridine

- 3,5-Dibromopyridine

- 2,3-Dibromopyridine

Comparison: 3,4-Dibromopyridine hydrochloride is unique due to the specific positioning of the bromine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2,4-Dibromopyridine has bromine atoms at the 2 and 4 positions, which affects its steric and electronic properties, making it suitable for different types of chemical transformations compared to this compound.

Propriétés

IUPAC Name |

3,4-dibromopyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKFLMFTQAXYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)

![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)